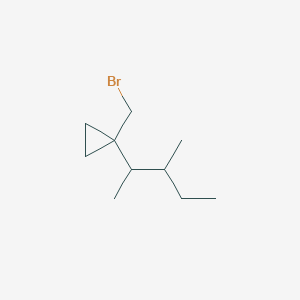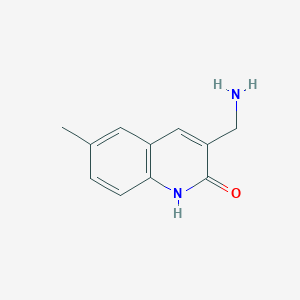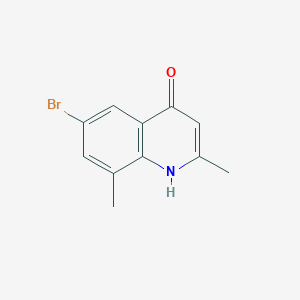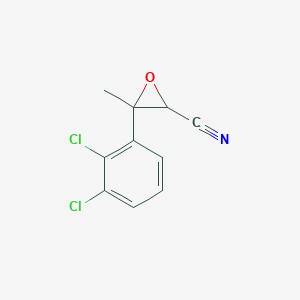
1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 3-methylpentan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane typically involves the reaction of a suitable cyclopropane precursor with brominating agents. One common method is the bromination of 1-(3-methylpentan-2-yl)cyclopropane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane depends on the specific reaction it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes.
類似化合物との比較
Similar Compounds
- 1-(Chloromethyl)-1-(3-methylpentan-2-yl)cyclopropane
- 1-(Iodomethyl)-1-(3-methylpentan-2-yl)cyclopropane
- 1-(Hydroxymethyl)-1-(3-methylpentan-2-yl)cyclopropane
Uniqueness
1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane is unique due to the presence of the bromomethyl group, which makes it more reactive in substitution and elimination reactions compared to its chloro- and iodo- counterparts. The specific steric and electronic effects of the 3-methylpentan-2-yl group also contribute to its distinct reactivity and applications.
特性
分子式 |
C10H19Br |
|---|---|
分子量 |
219.16 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C10H19Br/c1-4-8(2)9(3)10(7-11)5-6-10/h8-9H,4-7H2,1-3H3 |
InChIキー |
JFEDLDLMEAPTPL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)C1(CC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)
![4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde](/img/structure/B13171204.png)
![Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171205.png)



![3-[(Z)-2-Bromoethenyl]thiophene](/img/structure/B13171236.png)


![Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171253.png)
![tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13171254.png)
![2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B13171260.png)
![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)

